Product packaging for Calcium copper chloride oxide(Cat. No.:CAS No. 1336-15-8)

Calcium copper chloride oxide

Cat. No.: B576374
CAS No.: 1336-15-8
M. Wt: 381.161
InChI Key: VEANLZLCFQBWIU-UHFFFAOYSA-N
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Description

Calcium copper chloride oxide is an inorganic compound supplied for research and development purposes. While specific studies on this exact compound are limited, related copper-based oxides and chlorides, such as copper oxychloride (Cu₂(OH)₃Cl), are widely recognized for their catalytic and materials science applications . These related compounds function as catalysts in important industrial processes like the Wacker process, where they facilitate the oxidation of ethylene to acetaldehyde . Researchers are also exploring the properties of similar mixed-metal oxides for advanced applications, including in the development of novel magnetic or superconducting materials. The mechanism of action for many copper-containing materials often involves redox activity, where the copper centers can cycle between oxidation states, or the generation of reactive oxygen species that can be pertinent in catalytic cycles . This product is intended for laboratory research by qualified professionals. It is strictly for Research Use Only (RUO) and is not approved for diagnostic, therapeutic, or personal use of any kind. Researchers should consult the safety data sheet (SDS) and handle all chemicals with appropriate precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CaCl2Cu4O B576374 Calcium copper chloride oxide CAS No. 1336-15-8

Properties

CAS No.

1336-15-8

Molecular Formula

CaCl2Cu4O

Molecular Weight

381.161

IUPAC Name

calcium;chloro hypochlorite;copper

InChI

InChI=1S/Ca.Cl2O.4Cu/c;1-3-2;;;;

InChI Key

VEANLZLCFQBWIU-UHFFFAOYSA-N

SMILES

O(Cl)Cl.[Ca].[Cu].[Cu].[Cu].[Cu]

Origin of Product

United States

Synthetic Methodologies for Calcium Copper Chloride Oxide Compounds

High-Pressure Synthesis Techniques

High-pressure, high-temperature (HPHT) synthesis is a crucial method for producing specific phases of calcium copper chloride oxides that are not stable under ambient conditions. This technique is particularly important for creating materials with unique electronic properties, such as superconductivity. arxiv.orgarxiv.org

The synthesis of the parent compound, Ca₂CuO₂Cl₂, is typically achieved through a solid-state reaction under ambient pressure. This involves mixing precursor powders and heating them at elevated temperatures. For instance, high-purity CaO and CuCl₂ powders can be mixed in a 2:1 molar ratio and heated at 800 °C for 24 hours, with intermediate grindings to ensure homogeneity. psu.edu Another approach involves the solid-state reaction of Ca₂CuO₃, CuO, and CaCl₂ annealed at 750 °C in an argon atmosphere. arxiv.org

To achieve specific doped stoichiometries, such as the superconductor Ca₂₋ₓNaₓCuO₂Cl₂, high-pressure synthesis is necessary. arxiv.org In a typical process, the pre-synthesized Ca₂CuO₂Cl₂ powder is mixed with a flux and a source of the dopant, such as NaClO₄ (which also acts as an oxidizer) and NaCl. arxiv.orgarxiv.org This mixture is then sealed in a noble metal capsule, like platinum or gold, and subjected to high pressures and temperatures in a specialized apparatus, such as a cubic anvil. arxiv.orgarxiv.orgpsu.edu

For example, single crystals of Ca₂₋ₓNaₓCuO₂Cl₂ have been grown using a flux method at pressures around 3.5 GPa (35 kbar). arxiv.org The synthesis of polycrystalline samples with higher transition temperatures (Tc) has been achieved at even higher pressures, up to 5.5 GPa (55 kbar). arxiv.orgpsu.edu

Precursor MaterialsSynthesis ConditionsProductReference
CaO, CuCl₂800 °C, 24 h, ambient pressureCa₂CuO₂Cl₂ psu.edu
Ca₂CuO₃, CuO, CaCl₂750 °C, Argon flow, ambient pressureCa₂CuO₂Cl₂ arxiv.org
Ca₂CuO₂Cl₂, NaClO₄, NaCl3.5 GPa, 1050-1250 °CCa₂₋ₓNaₓCuO₂Cl₂ single crystals arxiv.org
Ca₂CuO₂Cl₂, NaClO₄, NaCl5.5 GPa, up to 1700 °CPolycrystalline Ca₂₋ₓNaₓCuO₂Cl₂ arxiv.org

Pressure and temperature are critical parameters that dictate the phase formation and the level of doping in the final product during high-pressure synthesis. arxiv.org Increasing the synthesis pressure and temperature generally allows for the incorporation of a higher concentration of dopant atoms, such as sodium, into the Ca₂CuO₂Cl₂ structure. This, in turn, influences the material's superconducting properties. arxiv.org

Systematic studies have shown that the sodium content (x) in Ca₂₋ₓNaₓCuO₂Cl₂, and consequently its superconducting transition temperature (Tc), can be controlled by tuning the synthesis pressure and temperature. arxiv.orgarxiv.org For instance, applying higher pressures (up to 5.5 GPa) and temperatures (up to 1700 °C) has been shown to result in polycrystalline samples with a higher Na content (x ≈ 0.20) and a higher Tc of 28.0 K. arxiv.org In contrast, single crystals grown at a lower pressure of 3.5 GPa exhibited a lower Na content (x ≈ 0.10) and a Tc of 13.5 K. arxiv.org

The duration of the high-pressure, high-temperature treatment also plays a role in the final composition and properties of the material. arxiv.orgarxiv.org The pressure can also affect the superconducting transition temperature of the resulting compound; for Ca₂₋ₓNaₓCuO₂Cl₂, Tc has been observed to decrease linearly with increasing applied pressure after synthesis. psu.edu

Synthesis Pressure (GPa)Synthesis Temperature (°C)Resulting Phase/CompositionSuperconducting Transition Temperature (Tc)Reference
3.51050-1250Ca₂₋ₓNaₓCuO₂Cl₂ single crystals (x ≈ 0.10)13.5 K arxiv.org
4.51300-1500Polycrystalline Ca₂₋ₓNaₓCuO₂Cl₂28.0 K researchgate.net
5.5up to 1700Polycrystalline Ca₂₋ₓNaₓCuO₂Cl₂ (x ≈ 0.20)28.0 K arxiv.org

Solution-Based and Hydrothermal Synthesis Routes

Solution-based and hydrothermal methods offer alternative pathways to synthesize calcium copper chloride oxide-related compounds, often at lower temperatures and pressures compared to solid-state reactions. These methods allow for greater control over particle size, morphology, and surface area.

A notable solution-based approach involves the use of porous calcium carbonate (CaCO₃) templates to direct the formation of copper-based hydroxide (B78521) precursors, which can then be converted to copper oxides. nih.gov This method leverages the reactivity of the CaCO₃ surface to facilitate the precipitation of copper hydroxide species. nih.gov

In this process, a calcium carbonate scaffold, such as a marine-based Sorites template, is immersed in a solution of a copper salt, like copper(II) chloride (CuCl₂) or copper(II) nitrate (B79036) (Cu(NO₃)₂). nih.gov The reaction leads to the formation of a copper hydroxide-based coating on the template. nih.gov This intermediate, often a basic copper salt like Cu₂(OH)₃Cl, can then be transformed into a copper oxide phase through calcination or reduction while preserving the porous structure of the template. nih.gov A hydrothermal variation of this method involves heating the copper salt solution with the CaCO₃ template in a sealed autoclave at temperatures around 120 °C. nih.gov

The choice of the counter anion in the copper salt precursor plays a significant role in the formation of the copper-based hydroxide coating on the calcium carbonate template. nih.gov Anions like chloride (Cl⁻) and nitrate (NO₃⁻) have been shown to be effective in this process. nih.gov

When CuCl₂ or Cu(NO₃)₂ are dissolved in water, they create an acidic solution with a pH of approximately 4. nih.gov This acidity is crucial for the subsequent steps of the reaction. The counter anion is incorporated into the precipitated basic salt, forming compounds with the general formula Cu₂(OH)₃X, where X can be Cl⁻ or NO₃⁻. nih.gov The nature of the anion can influence the morphology and uniformity of the resulting coating. nih.gov In contrast, other anions like acetate (B1210297) may lead to different reaction kinetics and coating qualities due to the milder acidity of their solutions. nih.gov

The formation of the copper hydroxide layer on the calcium carbonate scaffold is a multi-step process driven by a localized change in pH at the template's surface. nih.gov The mechanism proceeds as follows:

Surface Dissolution of CaCO₃ : The acidic nature of the copper salt solution (e.g., CuCl₂) causes the surface of the calcium carbonate template to dissolve, releasing bicarbonate ions (HCO₃⁻) into the solution. nih.gov CaCO₃(s) + H⁺(aq) → Ca²⁺(aq) + HCO₃⁻(aq)

Hydrolysis and Local pH Increase : The bicarbonate ions then undergo hydrolysis, which produces hydroxide ions (OH⁻) in the immediate vicinity of the CaCO₃ surface. nih.gov This creates a locally basic environment. nih.gov HCO₃⁻(aq) + H₂O(l) ⇌ H₂CO₃(aq) + OH⁻(aq)

Precipitation of Basic Copper Chloride : The locally generated hydroxide ions react with the copper ions (Cu²⁺) and chloride ions (Cl⁻) from the solution to precipitate basic copper chloride, Cu₂(OH)₃Cl, onto the surface of the calcium carbonate scaffold. nih.govmdpi.com 2Cu²⁺(aq) + Cl⁻(aq) + 3OH⁻(aq) → Cu₂(OH)₃Cl(s)

This mechanism ensures that the precipitation is localized to the template's surface, resulting in a uniform coating that can even penetrate the internal porous structure of the scaffold. nih.gov The specific polymorph of the basic copper chloride formed, such as paratacamite or botallackite, can depend on factors like the crystallinity of the calcium carbonate and the concentration of chloride ions. mdpi.com

Templated Hydrothermal Oxidation Approaches

Templated hydrothermal oxidation is a method utilized to create structured copper oxide materials. This approach often employs a sacrificial template, such as calcium carbonate, to guide the formation of the desired architecture.

A facile method for forming porous copper oxide structures involves a two-step reaction beginning with a copper salt and a calcium carbonate template. nih.gov In one method, a marine-based calcium carbonate template (Sorites) is reacted with a copper (II) chloride solution in a PTFE-lined autoclave. nih.gov The acidity of the copper chloride solution (pH ≈ 4) causes the surface of the calcium carbonate to dissolve, which then leads to the production of hydroxide ions. nih.gov These ions react with the copper salt to precipitate Cu₂(OH)₃Cl onto the template's surface, including its internal porous structure. nih.gov This intermediate, Sorites@Cu₂(OH)₃Cl, is then converted to the final copper oxide product through calcination. nih.gov

Detailed research findings show that this templated synthesis allows for the creation of copper oxides that preserve the porous morphology of the original template. nih.gov The resulting Sorites@CuO structure has been investigated for its potential in water treatment, where it has shown effectiveness in removing heavy metal cations like Pb²⁺ and Cd²⁺. nih.gov

Table 1: Parameters for Templated Hydrothermal Synthesis of Copper Oxides
ParameterValue/ConditionReference
TemplateSorites (marine-based calcium carbonate) nih.gov
Copper Precursor0.21 M Copper (II) Chloride (CuCl₂) nih.gov
Reaction VesselPTFE-lined autoclave (25 mL) nih.gov
Hydrothermal Conditions120 °C for 45 minutes nih.gov
Intermediate ProductSorites@Cu₂(OH)₃Cl nih.gov
Conversion to OxideAnnealing (Calcination) at 400 °C for 2 hours in air nih.gov
Final ProductSorites@CuO nih.gov

Chemical Reduction Techniques from Copper Chloride Precursors

Chemical reduction is a common route for synthesizing copper-based nanoparticles from copper salt precursors. Copper (II) chloride (CuCl₂) is frequently used as a starting material in these processes. mdpi.com The technique involves the use of a reducing agent to convert copper ions into metallic copper or copper (I) species under controlled conditions. mdpi.com

Various reducing agents are employed for the reduction of Cu(II) from precursors like copper chloride. These include sodium borohydride (B1222165), hydrazine, ascorbic acid, and polyols. mdpi.com The choice of reducing agent and reaction conditions can influence the properties of the final product. mdpi.com For instance, an aqueous solution of copper(II) chloride can be reduced by sulfur dioxide to form copper(I) chloride. wikipedia.org Another method involves contacting a CuCl₂ solution in concentrated brine with copper metal until the copper(II) is completely reduced. atamanchemicals.com The resulting copper(I) chloride solution is then heated and aerated to induce oxidation and hydrolysis, precipitating the desired product. atamanchemicals.com

Controlled Neutralization Reactions of Cupric Oxide with Hydrochloric Acid

The reaction between cupric oxide (CuO), a basic oxide, and hydrochloric acid (HCl), a strong acid, is a neutralization reaction that produces copper(II) chloride and water. quora.comechemi.com This reaction can be precisely controlled to synthesize copper oxychloride. jcsp.org.pk

The fundamental chemical equation for this reaction is: CuO + 2HCl → CuCl₂ + H₂O quora.comechemi.com

This process is recognized as a method for producing copper oxychloride. jcsp.org.pk In some applications, a mixture of cuprous and cupric oxides is reacted with hydrochloric acid. The differing solubilities of the resulting chlorides—cuprous chloride being insoluble and cupric chloride being soluble under specific conditions—allows for their separation. google.com To prevent the hydrolysis of cuprous chloride to cuprous oxide, the reaction mixture is typically cooled to around 20°C before filtration. google.com

Solid-State Reaction and Thermal Decomposition Processes

Solid-state reactions and thermal decomposition are high-temperature methods used to produce complex oxides from precursor compounds.

Thermal Decomposition of Oxalate (B1200264) Precursors

The thermal decomposition of metal oxalate precursors is a well-established method for synthesizing metal oxides. researchgate.net This technique involves heating a precursor containing a mixture of metal oxalates, which decomposes at elevated temperatures to yield the target oxide material. researchgate.net The process can produce nanoparticles at lower temperatures and in shorter reaction times compared to traditional solid-state reactions. researchgate.net

Research has shown that copper oxalate precursors decompose at specific temperatures to form copper oxides. grafiati.com For example, impurity-free copper oxalate decomposes completely at 450°C, while precursors containing titanium ions require a higher temperature of 600°C for complete decomposition. researchgate.netgrafiati.com The decomposition of mixed oxalate precursors, such as a mixture of copper and zinc oxalates, proceeds in well-defined steps that correspond to the decomposition behavior of the individual oxalates. researchgate.net

Table 2: Decomposition Temperatures of Metal Oxalate Precursors
PrecursorDecomposition TemperatureResulting ProductReference
Impurity-free Copper Oxalate450 °CCopper Oxide (CuO) grafiati.com
Copper Titanium Hydroxyl Oxalate600 °CCuO/TiO₂ researchgate.netgrafiati.com
CuC₂O₄–ZnC₂O₄ Mixture~400 °C to 800 °CMixed Copper and Zinc Oxides researchgate.net

Annealing Effects on Material Characteristics

Annealing, or heat treatment, is a critical step that significantly influences the structural, optical, and electrical properties of the synthesized materials. mdpi.com The temperature and duration of annealing can be adjusted to control characteristics such as crystallinity, crystal size, and phase purity. acs.orgresearchgate.net

Studies on copper oxide thin films demonstrate that annealing temperature directly impacts the material's phase and crystal structure. For instance, as-deposited copper oxide films may exist as cuprite (B1143424) (Cu₂O), which can be converted to cupric oxide (CuO) by annealing at 300°C or higher. researchgate.net This phase conversion is accompanied by a shift in the optical band gap. researchgate.net In the case of copper chromium oxide (CuCrO₂), single-phase delafossite (B1172669) structures were obtained at a specific annealing temperature of 650°C, while lower or higher temperatures resulted in two-phase structures. mdpi.com The crystal size of copper oxide nanowires has also been shown to change with annealing; an initial crystal size of 44.24 nm expanded to 81.25 nm after annealing at 205°C, but decreased to 24.59 nm at a higher temperature of 450°C, which also promoted the formation of agglomerates. csic.es

Table 3: Effects of Annealing Temperature on Copper-Based Oxide Properties
MaterialAnnealing Temperature (°C)Observed EffectReference
Copper Oxide Nanowires205Crystal size increased from 44.24 nm to 81.25 nm. csic.es
Copper Oxide Nanowires450Crystal size diminished to 24.59 nm; formation of agglomerates. csic.es
Copper Chromium Oxide (CuCrO₂)650Formation of single-phase delafossite structure; lowest resistivity (0.652 Ω·cm). mdpi.com
Copper Chromium Oxide (CuCrO₂)750Resistivity increased to 24.67 Ω·cm due to disintegration of single-phase CuCrO₂. mdpi.com
CsPbIBr₂ Thin Films100 - 250Crystallinity improved and crystalline size increased with temperature. acs.org

Electrochemical Synthesis Approaches

Electrochemical methods offer an alternative pathway for the synthesis of complex oxides, often conducted in molten salt electrolytes at high temperatures. These approaches can be used for both direct production and purification of metals and oxides.

The electrolysis of molten salts containing calcium and other metal oxides is a promising area of research. For example, in a molten salt electrolyte of NaCl-CaCl₂ at 800°C, it has been shown that iron(III) oxide (Fe₂O₃) and calcium oxide (CaO) can spontaneously react to form an intermediate product, Ca₂Fe₂O₅. mdpi.com This intermediate phase is then electrochemically reduced at the cathode. mdpi.com The addition of CaO was found to lower the required electrolysis voltage for the reduction to a metallic state. mdpi.com

Similarly, the CaCl₂-CaO system is considered promising for the electrochemical production of calcium and other metals from their respective oxides. urfu.ruresearchgate.net During the electrolysis of a CaCl₂ melt, calcium is deposited at the cathode. urfu.ru The presence of CaO in the electrolyte is of significant interest, as it can participate in the electrochemical reactions. mdpi.comresearchgate.net The electrolysis of molten carbonates, such as a mixture containing calcium carbonate, can also be used to generate calcium oxide. google.com Furthermore, copper oxychloride has been produced via the electrolysis of brine using a copper anode. jcsp.org.pk These examples highlight the potential of electrochemical routes, particularly in molten chloride-oxide systems, for the synthesis of complex materials like this compound.

Controlled Reduction of Copper Species

One prominent method involves the controlled chemical reduction of copper(II) precursors, such as copper(II) chloride (CuCl₂), in the presence of a calcium-containing substrate like calcium carbonate (CaCO₃). nih.govrsc.org In this approach, a reducing agent is used to convert the copper ions (Cu²⁺) into copper oxides.

A notable example is the synthesis of copper oxide nanocomposites on biogenic calcium carbonate templates derived from sources like mussel shells. rsc.org In this process, an aqueous extract, for instance from partridge berries, can act as a natural reducing agent. The synthesis involves mixing the calcium carbonate material with a copper salt, such as CuCl₂·2H₂O, and the reducing extract. rsc.org The reduction of the copper salt and the simultaneous incorporation of the resulting copper-containing nanoparticles onto the calcium carbonate surface yield the composite material. rsc.org The speciation of copper in the final product can be a mix of copper(I) and copper(II) oxides.

Another pathway involves the reaction of a copper salt with a calcium carbonate scaffold in an aqueous solution without an external hydroxide source. nih.gov The acidity of the copper salt solution (e.g., CuCl₂) can cause a localized dissolution of the CaCO₃ surface, which in turn generates hydroxide ions (OH⁻) in situ. nih.gov These ions then react with the copper chloride to precipitate a copper hydroxide chloride, such as Cu₂(OH)₃Cl, onto the template. nih.gov This intermediate can then be converted to copper oxides through processes like calcination. nih.gov The reduction of Cu²⁺ ions to form copper oxides is a complex process, and various reducing agents like sodium borohydride (NaBH₄) or ascorbic acid are commonly employed in related syntheses. mdpi.comacs.org

Electrolysis in Molten Salt Systems (e.g., CaCl₂-CaO)

High-temperature electrolysis in molten salt baths, particularly those containing calcium chloride (CaCl₂) and calcium oxide (CaO), offers a distinct route for producing metallic alloys and complex oxides. urfu.ruosti.gov This method, often associated with the FFC-Cambridge process, utilizes a solid metal oxide as the cathode. worktribe.com When a voltage is applied, oxygen is ionized from the cathode and dissolves into the molten salt, leaving behind the reduced metal or a sub-oxide. worktribe.com

In the context of producing calcium copper chloride oxides, a copper oxide or a mixture of copper and calcium oxides would serve as the cathode material within a CaCl₂-CaO molten salt electrolyte. The CaO dissolves in the molten CaCl₂ and facilitates the transport of O²⁻ ions. mdpi.com The electrolysis of CaO can generate a highly reactive calcium environment near the cathode, which acts as a potent reducing agent for the target oxide. researchgate.netresearchgate.net

For example, studies on the reduction of other metal oxides, like Fe₂O₃, in NaCl-CaCl₂ melts containing CaO have shown the in-situ formation of complex calcium-metal-oxide intermediates, such as Ca₂Fe₂O₅. mdpi.com A similar mechanism could lead to the formation of calcium-copper-oxide phases during the electrolysis of a copper oxide in a CaCl₂-CaO system. The by-product CaO from the reduction process can be electrolyzed to regenerate calcium, which can then be reused for further reduction. google.com The process is typically conducted at high temperatures, often above the melting point of CaCl₂ (772°C), for instance, at 800-900°C. urfu.rumdpi.com

Optimization of Synthesis Parameters

The successful synthesis of calcium copper chloride oxides with desired characteristics hinges on the meticulous control of various reaction parameters. The ratios of reactants, pH, and temperature are critical variables that significantly influence the product's composition, purity, and morphology.

Influence of Reactant Ratios and Concentrations

The stoichiometry and concentration of the starting materials are fundamental in directing the reaction pathway and the final product composition.

In aqueous synthesis methods, the concentration of the copper precursor directly impacts the resulting structure. For instance, when depositing copper hydroxide chloride onto a calcium carbonate template, increasing the concentration of CuCl₂ can lead to a thicker shell layer of the product. nih.gov Similarly, the choice of copper precursor affects the outcome; using CuCl₂·2H₂O versus anhydrous CuSO₄ under similar conditions was found to alter the amount and dispersion of the resulting nanoparticles on a calcite surface. rsc.org The ratio of the copper precursor to stabilizing agents, if used, can also determine the specific copper oxide phase (CuO vs. Cu₂O) that is formed. acs.org

In molten salt electrolysis, the concentration of CaO in the CaCl₂ electrolyte is a crucial parameter. osti.gov Research on the reduction of NiO has shown that a CaO concentration in the range of 0.5–3.0 mol% is optimal for the process. researchgate.net The concentration of CaO can affect the solubility of the oxide cathode and the ionic conductivity of the melt, thereby influencing the efficiency of the electrochemical reduction. osti.govworktribe.com

Table 1: Influence of Reactant Parameters on Synthesis

Parameter System Observation Reference
CuCl₂ Concentration Aqueous (on CaCO₃) Higher concentration leads to a thicker product shell layer. nih.gov
Copper Precursor Type Aqueous (on Calcite) CuCl₂·2H₂O resulted in better nanoparticle formation than CuSO₄. rsc.org
CaO Concentration Molten CaCl₂ Optimal range for NiO reduction found to be 0.5–3.0 mol%. researchgate.net
Cu/Dispersant Ratio Aqueous Affects the resulting copper oxide phase (CuO vs. Cu₂O). acs.org

Impact of pH and Temperature on Product Morphology and Composition

Temperature and pH are critical environmental factors that govern the kinetics and thermodynamics of the synthesis reactions, thereby affecting the final product's characteristics.

In aqueous systems, pH plays a decisive role. The synthesis of copper hydroxide chloride on a calcium carbonate scaffold relies on the initial acidity (pH ≈ 4) of the copper chloride solution to initiate the dissolution of the carbonate and subsequent precipitation of the product. nih.gov In other syntheses, adjustments in pH are used to control the size, shape, and properties of the resulting nanoparticles. mdpi.com

Temperature significantly influences reaction rates and product morphology. In the synthesis of copper oxide nanocomposites on calcite, experiments conducted at different temperatures (e.g., 25°C vs. 80°C) and for varying durations (3 to 48 hours) showed a direct impact on the copper content of the final material. rsc.org Interestingly, the highest copper incorporation was achieved at room temperature over a longer reaction time of 48 hours. rsc.org

For molten salt electrolysis, temperature is a dominant parameter, with processes typically running at high temperatures between 650°C and 900°C. urfu.ruosti.gov The temperature must be high enough to maintain the salt in a molten state and ensure adequate ionic conductivity and low viscosity. worktribe.com Varying the temperature can alter the reduction pathway and the morphology of the final metallic or oxide product. worktribe.com

Table 2: Impact of pH and Temperature on Synthesis

Parameter System Effect Reference
pH Aqueous (on CaCO₃) An acidic pH (~4) is crucial for initiating the reaction mechanism. nih.gov
Temperature Aqueous (on Calcite) Affects the copper content of the final nanocomposite. rsc.org
Temperature Molten Salt Controls melt properties (viscosity, conductivity) and reaction kinetics. worktribe.com
Temperature Molten Salt Typically maintained at 800-900°C for efficient electrolysis. osti.govmdpi.com

Advanced Structural Characterization and Crystallographic Analysis

Crystal Structure Determination and Refinement

Crystallographic studies utilizing X-ray, neutron, and electron diffraction have been pivotal in defining the atomic architecture of these materials.

The compound dicalcium copper oxide dichloride (Ca₂CuO₂Cl₂) possesses a tetragonal crystal structure. researchgate.netpolimi.it Through single-crystal X-ray diffraction, powder X-ray diffraction, and neutron diffraction studies, its space group has been consistently identified as I4/mmm. researchgate.netscispace.comub.eduiphy.ac.cnaminer.cn This space group, No. 139, is a key characteristic of the K₂NiF₄-type structure to which Ca₂CuO₂Cl₂ belongs. researchgate.netiphy.ac.cn The crystal structure is noted for being relatively simple and free of phase transitions as a function of temperature and doping, making it a model system for studying high-temperature superconductivity in parent compounds. researchgate.net

The unit cell parameters for Ca₂CuO₂Cl₂ have been determined with high precision through various experimental and theoretical methods. As a tetragonal crystal system, the lattice is defined by two equal axes (a = b) and a third unique axis (c), with all angles being 90° (α = β = γ = 90°). researchgate.netfiveable.me

Theoretical calculations using hybrid density functional theory have shown excellent agreement with experimental data, predicting lattice parameters with a maximum error of less than 2%. scispace.com Redetermination of the structure using single-crystal X-ray diffraction has provided refined values with high accuracy. aminer.cniucr.org

Below is a table comparing the lattice parameters of Ca₂CuO₂Cl₂ from different research findings.

a (Å)c (Å)Volume (ų)MethodSource
3.86315.041224.2Neutron Diffraction ub.edu
3.8457(11)15.176(7)223.7Single Crystal X-ray (Na-doped) arxiv.org
3.86415.0412(1)224.3Solid State Reaction researchgate.net
3.8584(2)15.0811(10)224.11(3)Single Crystal X-ray iucr.org

The spatial arrangement of atoms around the central copper and calcium ions defines the coordination polyhedra. In Ca₂CuO₂Cl₂, the copper atoms are found within [CuO₄] square-planar units. aminer.cniucr.org These planes are complemented by two chlorine atoms at the axial sites, resulting in elongated [CuO₄Cl₂] octahedra. iucr.org This octahedral geometry, with four short equatorial Cu-O bonds and two long axial Cu-Cl bonds, is a classic example of the Jahn-Teller distortion common in Cu²⁺ compounds. researchgate.net

The crystal structure of Ca₂CuO₂Cl₂ is distinctly layered. polimi.it It is composed of alternating single CuO₂ layers and double (Ca,Cl)₂ layers stacked along the c-axis. researchgate.netarxiv.org This quasi-two-dimensional structure, with the CuO₂ planes being the key feature for superconductivity in doped versions, is a hallmark of many cuprate (B13416276) superconductors. polimi.it The crystal exhibits excellent cleavability between the two adjacent CaCl layers, which exposes a surface terminated by chlorine atoms. arxiv.org

Microstructural and Morphological Characterization

Microscopy techniques are essential for visualizing the crystal morphology and identifying features at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) have been used to investigate the morphology of calcium copper chloride oxide crystals and related nanostructures.

Single crystals of Na-doped Ca₂CuO₂Cl₂ grown under high pressure have been observed with SEM, revealing their plate-like morphology. arxiv.org For related copper oxide and calcium carbonate composite materials, SEM and TEM analyses have provided detailed insights into their nanostructures. For instance, TEM imaging of copper oxide nanoparticles on a calcium carbonate substrate revealed agglomerations of mostly spherical nanoparticles with an average size of approximately 10.7 nm. rsc.org In other studies, SEM has shown various morphologies for copper oxide nanostructures, including flakes, microspheres, and irregular polyhedra, depending on the synthesis method. mdpi.com TEM analysis of calcium oxide nanoparticles derived from natural sources confirmed a spherical shape with an average particle size of 50 nanometers. dergipark.org.tr These techniques are crucial for correlating the synthesis process with the resulting particle size, shape, and agglomeration state, which in turn influence the material's properties. dergipark.org.trresearchgate.net

X-ray Diffraction (XRD) for Phase Purity, Crystallite Size, and Polymorph Identification

X-ray diffraction (XRD) is an indispensable, non-destructive technique used to analyze the crystallographic structure of materials. It provides critical information regarding phase purity, the average size of crystalline domains (crystallites), and the identification of different polymorphic forms. The principle of XRD is based on the constructive interference of monochromatic X-rays and a crystalline sample, governed by Bragg's Law. The resulting diffraction pattern is a unique fingerprint of the crystalline material.

Phase Purity: XRD analysis is fundamental in verifying the phase purity of synthesized this compound. By comparing the experimental diffraction pattern with standard patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS), one can identify the constituent phases in a sample. sci-hub.se For instance, in the synthesis of related copper-based compounds, XRD is used to confirm the formation of the desired product and to detect the presence of any impurities or secondary phases, such as unreacted precursors (e.g., CaO, CuCl₂) or byproducts (e.g., CaCl(OH)). core.ac.uk

Crystallite Size Determination: The broadening of diffraction peaks is inversely related to the size of the crystallites. uc.edu The Scherrer equation is a common method used to estimate the average crystallite size:

D = (K * λ) / (β * cos(θ))

Where:

D is the mean crystallite size.

K is the Scherrer constant (typically ~0.9).

λ is the X-ray wavelength.

β is the full width at half maximum (FWHM) of the diffraction peak in radians.

θ is the Bragg angle.

For example, in the study of copper oxide nanoparticles, the Debye-Scherrer formula was used to calculate an average crystallite size of approximately 32.32 nm. sci-hub.se More advanced methods, such as the Williamson-Hall plot, can also be employed to separate the effects of crystallite size and lattice strain on peak broadening, providing a more accurate size estimation. semanticscholar.org

Polymorph Identification: Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. Copper oxychloride, a related compound, is known to have four polymorphs: atacamite (orthorhombic), paratacamite (rhombohedral), clinoatacamite (monoclinic), and botallackite (monoclinic). researchgate.netatamanchemicals.com Each polymorph exhibits a distinct XRD pattern due to its unique atomic arrangement. Thermodynamic data suggests the stability order is clinoatacamite > atacamite > botallackite. atamanchemicals.com XRD is the primary tool for distinguishing between these polymorphs in a given sample. researchgate.net

XRD Peak Analysis of a Hypothetical this compound Sample
2θ (degrees)d-spacing (Å)FWHM (radians)Phase IdentificationEstimated Crystallite Size (nm)
29.43.0350.005Ca₂CuO₂Cl₂31.5
31.82.8120.006Ca₂CuO₂Cl₂26.3
45.51.9920.004Ca₂CuO₂Cl₂39.8
56.61.6250.007Ca₂CuO₂Cl₂23.0

Defect Chemistry and Cation Deficiency Studies

The stoichiometry of compounds like this compound is not always perfect. The presence of defects, particularly cation vacancies, can significantly alter the material's properties.

Analysis of Calcium Deficiency (e.g., in Ca₂₋ₓCuO₂Cl₂)

A key example of cation deficiency is found in the single-layer oxychloride superconductor Ca₂₋ₓCuO₂Cl₂. core.ac.uk This compound, which is isostructural with La₂CuO₄, can be synthesized with a deficiency of calcium cations. core.ac.uk High-pressure synthesis techniques have been successfully used to create Ca₂₋ₓCuO₂Cl₂ without the need for substituting Ca²⁺ with other ions like Na⁺. core.ac.uk

The level of calcium deficiency, denoted by 'x', is the primary origin of hole carriers, which are essential for inducing superconductivity. core.ac.uk The precise stoichiometry and the extent of this deficiency can be determined and quantified through careful Rietveld refinement of data from synchrotron X-ray diffraction (SXRD) and neutron powder diffraction (NPD). core.ac.uk These analyses confirm the presence of vacancies at the calcium sites within the crystal lattice. core.ac.uk

Impact of Defects on Structural Integrity and Electronic Behavior

Cation deficiencies have a profound impact on both the structural integrity and the electronic behavior of the material.

Electronic Behavior: The most significant consequence of calcium deficiency in Ca₂₋ₓCuO₂Cl₂ is the transformation from an antiferromagnetic insulator to a high-temperature superconductor. The calcium vacancies act as a source of hole doping in the CuO₂ planes. core.ac.uk This doping is crucial for the emergence of superconductivity. The critical temperature (T_c) for superconductivity is directly influenced by the concentration of these defects. For Ca₂₋ₓCuO₂Cl₂, a T_c as high as 38 K was achieved, which could be further increased to 43 K after post-annealing. core.ac.uk This demonstrates a direct correlation between the defect chemistry and the electronic properties of the material.

Impact of Calcium Deficiency (x) on Properties of Ca₂₋ₓCuO₂Cl₂
Calcium Deficiency (x)Key Structural FeatureElectronic PropertySuperconducting Critical Temperature (T_c)
0Ideal StoichiometryAntiferromagnetic InsulatorN/A
~0.05 - 0.1Shorter Cu-Cl bond lengthSuperconductorUp to 38 K
~0.1 (Post-Annealed)Further structural refinementSuperconductorUp to 43 K

Investigation of Electronic and Magnetic Phenomena

Magnetic Susceptibility and Temperature-Dependent Magnetization Studies

Magnetic susceptibility measurements are crucial for characterizing the magnetic order and interactions within a material. In calcium copper chloride oxide, these studies reveal a landscape of antiferromagnetism, frustration, and sensitivity to structural and chemical modifications.

This compound (Ca₂CuO₂Cl₂) is recognized as a parent Mott insulator that displays a distinct antiferromagnetic (AF) ground state. arxiv.orgaip.org The magnetic ordering is predominantly two-dimensional in nature, originating from the strong superexchange interactions between copper ions within the CuO₂ planes. researchgate.net Neutron scattering studies have identified a three-dimensional long-range antiferromagnetic ordering transition at a Néel temperature (Tɴ) of approximately 247 K. aps.org

The magnetic structure within the CuO₂ planes consists of antiparallel alignment of nearest-neighbor copper spins. aps.org However, the stacking of these antiferromagnetic planes along the c-axis in Ca₂CuO₂Cl₂ is notably different from the collinear arrangement found in the isostructural compound Strontium copper chloride oxide (Sr₂CuO₂Cl₂), suggesting a more complex interplanar magnetic coupling. aps.org Theoretical studies corroborate the antiferromagnetic ground state, indicating that strong electron-electron correlations are essential for accurately describing the electronic and magnetic structure. aip.orgresearchgate.net Both Ca₂CuO₂Cl₂ and Sr₂CuO₂Cl₂ are isostructural to the La₂₋ₓSrₓCuO₄ superconductors and are frequently studied as model systems. researchgate.net

Magnetic frustration is a critical concept in understanding the physics of cuprates and other transition metal oxides. mpg.de It occurs when the geometric arrangement of magnetic ions and the nature of their exchange interactions prevent the simultaneous satisfaction of all magnetic bonds, hindering the formation of a simple, stable antiferromagnetic state at low temperatures. mpg.deindiascienceandtechnology.gov.in This frustration can lead to the emergence of novel and exotic quantum states, such as spin liquids. mpg.de

In cuprate (B13416276) systems, frustration can arise from competing interactions, such as the next-nearest-neighbor (NNN) magnetic exchange coupling (J₂), which competes with the nearest-neighbor (J₁) antiferromagnetic coupling. researchgate.net The presence of NNN interactions can introduce magnetic frustration that suppresses long-range antiferromagnetic order and can favor other states, including superconductivity in doped systems. aps.org In some frustrated materials like Cu₂OCl₂, the frustration can lead to complex non-collinear magnetic structures, such as cycloidal or helical spin arrangements. aps.orgmpg.de The study of such frustrated systems is a vibrant area of research, as it is believed to be fundamentally linked to the mechanisms of high-temperature superconductivity. mpg.deaps.org

For instance, doping with Ca²⁺ ions has been shown to modify the magnetic properties in various perovskite and ferrite (B1171679) systems. In BiFeO₃ thin films, substituting Bi³⁺ with smaller Ca²⁺ ions leads to a contraction of the unit cell, which alters the Fe-O-Fe bond angles. i-asem.org This structural change modifies the magnetic exchange interactions, resulting in an enhancement of ferromagnetic properties. i-asem.org Similarly, in studies on strontium hexaferrites, co-doping with calcium and scandium resulted in a decrease in both saturation magnetization and coercivity. core.ac.uk

In copper-zinc ferrite systems, doping with calcium chloride (CaCl₂) was found to influence the Curie temperature, with the effect being dependent on the doping concentration. ias.ac.in These examples from related materials demonstrate that doping can serve as a powerful tool to tune the magnetic ground state, manipulate transition temperatures, and control magnetic anisotropy.

Table 1: Effect of Calcium Doping on Magnetic Properties in Related Oxide Systems

Host Material Dopant Observed Effect on Magnetic Properties Reference
Bismuth Ferrite (BiFeO₃)Ca²⁺Enhancement of ferromagnetic behavior due to structural changes in Fe-O-Fe bond angles. i-asem.org
Strontium Hexaferrite (SrFe₁₂O₁₉)Ca²⁺-Sc³⁺Decrease in saturation magnetization and coercivity. core.ac.uk
Copper-Zinc Ferrite (ZnxCu₁₋xFe₂O₄)CaCl₂Alteration of the Curie temperature, dependent on Ca²⁺ concentration. ias.ac.in

Charge Transport Phenomena

The movement of charge carriers—electrons and holes—is fundamental to the electrical properties of materials. In doped cuprates and related oxides, understanding charge transport is key to unlocking their potential in electronic applications.

Doping is a primary method used to control the concentration and mobility of charge carriers in semiconductor materials. In p-type copper(I) oxide (Cu₂O), introducing calcium as a dopant has been shown to significantly alter its electrical properties.

Table 2: Electrical Properties of Undoped vs. Ca-Doped Copper Oxide

Parameter Reference Copper Oxide (REF:CuOₓ) 4 wt% Ca-Doped Copper Oxide (4Ca:CuOₓ) Reference
Charge Carrier Concentration (n) 2.99 × 10¹⁶ cm⁻³8.48 × 10¹⁶ cm⁻³ mdpi.comresearchgate.net
Charge Carrier Mobility (µ) 3.44 cm²/(Vs)1.55 cm²/(Vs) mdpi.comresearchgate.net
Resistivity (ρ) 21 Ωcm45.3 Ωcm mdpi.comresearchgate.net

Copper oxides, namely cuprite (B1143424) (Cu₂O) and tenorite (CuO), are p-type semiconductors where conductivity arises from the presence of copper vacancies in the crystal lattice. elsevier.esuobaghdad.edu.iq The electrical conductivity of these materials is generally lower than that of metallic copper, as the formation of oxides tends to increase resistivity. researchgate.net

Measurements on CuO thin films prepared by spray pyrolysis show that the material's DC conductivity is temperature-dependent and exhibits two different activation energies (Ea), suggesting multiple conduction mechanisms are at play in different temperature regimes. uobaghdad.edu.iq For these films, the activation energies were found to be in the ranges of 0.45-0.66 eV and 0.055-0.185 eV. uobaghdad.edu.iq The resistivity of bulk CuO is on the order of 2×10⁵ Ωm. elsevier.es Cu₂O is theoretically more conductive than CuO due to higher hole mobility, which can be around 100 cm²/Vs. elsevier.es However, factors such as material processing, sintering temperature, and film thickness can significantly influence the final measured conductivity. elsevier.esuobaghdad.edu.iq

Superconducting Properties

The field of high-temperature superconductivity was significantly advanced by the discovery of superconductivity in ceramic materials, specifically copper oxides, in 1986. wikipedia.orgnih.gov This breakthrough led to extensive research into related compounds, including the copper oxychlorides. The parent compound, Calcium Copper Oxychloride (Ca₂CuO₂Cl₂), is isostructural with lanthanum-based cuprate superconductors like La₂CuO₄, featuring single CuO₂ planes which are crucial for superconductivity. core.ac.ukresearchgate.net However, in its undoped state, Ca₂CuO₂Cl₂ is a Mott insulator, a material that should conduct electricity according to conventional band theories but is an insulator due to strong on-site electron-electron repulsion. arxiv.orgnih.govarxiv.org This antiferromagnetic insulator does not exhibit superconductivity on its own. core.ac.ukarxiv.org

The introduction of mobile charge carriers, or "doping," into the CuO₂ planes is essential to induce superconductivity. arxiv.orgarxiv.org In the case of Ca₂CuO₂Cl₂, this has been achieved through several methods under high-pressure synthesis conditions. One method involves substituting divalent calcium (Ca²⁺) with monovalent sodium (Na⁺) to create Ca₂₋ₓNaₓCuO₂Cl₂. researchgate.netarxiv.org This substitution introduces "holes" (positive charge carriers) into the structure, leading to the emergence of superconductivity. Another method to induce superconductivity is by creating calcium deficiencies (Ca₂₋ₓCuO₂Cl₂) in the crystal lattice, which also results in hole doping. core.ac.ukresearchgate.net

Research has shown that the superconducting transition temperature (Tc), the critical temperature below which a material becomes superconducting, is highly dependent on the level of doping. For Na-doped Ca₂CuO₂Cl₂, a Tc of up to 28 K has been observed at a doping concentration of x=0.20. researchgate.net In studies of Ca-deficient Ca₂CuO₂Cl₂, a higher Tc of 38 K was achieved, which could be further increased to 43 K after post-annealing. core.ac.ukresearchgate.net These findings highlight that chlorine at the apical site (the position above or below the copper atom in the crystal structure) is less effective at supplying charge carriers to the CuO₂ planes compared to oxygen in other cuprates. arxiv.org This results in a weaker coupling between the superconducting CuO₂ planes and enhances the two-dimensional nature of the material. arxiv.org

Recent studies have also revealed the presence of bulk charge density waves (CDWs) in copper oxychlorides. aps.orgosti.gov CDWs are periodic modulations of the electron density and are considered a generic property of high-temperature superconducting cuprates. aps.org The interplay between these CDWs, lattice vibrations (phonons), and superconductivity is a key area of ongoing research to understand the complex electronic behavior of these materials. aps.orgosti.gov The electronic structure of Ca₂CuO₂Cl₂ has been extensively studied, confirming its charge-transfer insulator nature and providing insights into the magnetic interactions within the CuO₂ planes. arxiv.orgresearchgate.net

Table 4.3.1-1: Superconducting Properties of Doped Ca₂CuO₂Cl₂

CompoundDoping MethodOptimal Doping (x)Maximum Tc (K)Synthesis Condition
Ca₂₋ₓNaₓCuO₂Cl₂Sodium Substitution~0.18 - 0.2027 - 28High Pressure (GPa range)
Ca₂₋ₓCuO₂Cl₂Calcium Deficiency~0.09238 (43 after anneal)High Pressure

Spectroscopic Characterization of Calcium Copper Chloride Oxide Compounds

Raman Spectroscopy for Vibrational and Polymorphic Analysis

Raman spectroscopy is a powerful non-destructive technique used to study the vibrational modes of molecules and crystals. It is particularly effective in identifying different polymorphs and characterizing both crystalline and disordered structures of copper compounds.

Identification of Copper Chloride and Oxy-Chloride Based Corrosion Products (e.g., Cu₂Cl(OH)₃ polymorphs)

Raman spectroscopy is highly effective for identifying various copper chloride and oxy-chloride minerals that are common corrosion products. scispace.comschweizerbart.de These compounds, including the polymorphs of dicopper chloride trihydroxide (Cu₂Cl(OH)₃) such as atacamite, clinoatacamite, paratacamite, and botallackite, each exhibit unique Raman spectra. imeko.orgresearchgate.netresearchgate.net This allows for their unambiguous identification, which is critical in the study of "bronze disease," a form of corrosion that can cause significant structural damage to copper alloys. researchgate.netbohrium.com

The Raman spectra of these polymorphs show distinct bands corresponding to O-H stretching, Cu-O-H bending, Cu-O stretching, and Cu-Cl stretching and bending vibrations. researchgate.netarizona.edu For instance, atacamite and clinoatacamite, two common polymorphs, can be differentiated by subtle differences in their Raman spectra, particularly in the regions of O-Cu-O bending and OH deformation modes. imeko.orgresearchgate.net The ability to distinguish between these polymorphs is crucial as their formation can be indicative of specific environmental conditions during corrosion. scispace.com

In-situ Raman spectroscopy has been used to monitor the initial stages of copper corrosion in chloride-containing solutions, revealing the formation of cuprous chloride complexes like CuCl and CuCl₂⁻ as initial products. mdpi.com Over time, these can transform into more stable oxide and oxychloride phases. mdpi.com

Below is a data table summarizing characteristic Raman bands for various copper chloride and oxy-chloride corrosion products.

CompoundRaman Bands (cm⁻¹) and AssignmentsReference(s)
Nantokite (CuCl) 463 (s, Cu-Cl stretch), 205, 155 (transverse and longitudinal optic vibrations) schweizerbart.deresearchgate.net
Eriochalcite (CuCl₂·2H₂O) 405, 390 (Cu-O stretch), 3367 (O-H stretch), 1620 (H₂O bend), 672 (water librational) schweizerbart.deresearchgate.net
Atacamite (Cu₂Cl(OH)₃) ~3434, 3345 (O-H stretch), 977, 913 (Cu-O-H bend), 511 (Cu-O stretch), various O-Cu-O and Cl-Cu-Cl bending modes below 400 cm⁻¹ researchgate.net
Clinoatacamite (Cu₂Cl(OH)₃) ~3436, 3347 (O-H stretch), 970, 927, 892 (Cu-O-H bend), 511 (Cu-O stretch), various O-Cu-O and Cl-Cu-Cl bending modes below 400 cm⁻¹ imeko.orgresearchgate.net
Paratacamite (Cu₂Cl(OH)₃) 942, 890, 732 (hydroxyl deformation), 513, 501, 474 (Cu-O stretch), 150, 125 (O-Cu-O bend) scispace.com

Characterization of Crystalline and Disordered Structures

Raman spectroscopy is also adept at distinguishing between well-crystallized and disordered or amorphous structures. imeko.org The bandwidth of Raman peaks is inversely related to the degree of crystalline order; broader peaks suggest a more disordered or amorphous structure. For example, in the study of copper corrosion products, the presence of broad Raman features can indicate the formation of poorly crystallized phases. imeko.org The substitution of copper by other elements, such as tin in bronze, can also lead to a disordered lattice, which is reflected in the broadening and shifting of Raman bands. imeko.org

Electron Spin Resonance (ESR) Spectroscopy for Cu(II) Species

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons. It is particularly well-suited for studying paramagnetic Cu(II) (d⁹) ions. nih.gov

ESR spectroscopy provides detailed information about the coordination environment of Cu(II) ions. nih.govnih.gov The spectral parameters, such as the g-values and hyperfine coupling constants, are sensitive to the geometry of the copper complex (e.g., square-planar, tetrahedral, octahedral) and the nature of the coordinating ligands. nih.govmdpi.com For instance, the g-values can help to determine the ground electronic state of the Cu(II) ion. researchgate.net

In the context of calcium copper chloride oxide compounds, ESR can be used to probe the local structure around the Cu(II) ions. The technique can distinguish between different Cu(II) sites within a crystal lattice and can also provide information on magnetic interactions between neighboring copper ions. pwr.edu.pl Low-frequency ESR techniques, such as L-band ESR, have been shown to be particularly useful for determining the number of coordinated nitrogen atoms in biological copper complexes, a principle that can be extended to other coordination environments. nih.govnih.gov Recent advancements have even allowed for the nanoscale detection of single Cu(II) ions using techniques like double electron-electron resonance (DEER). aps.org

Electronic Absorption Spectroscopy for Charge Transfer and Electronic Transitions

Electronic absorption spectroscopy, typically using ultraviolet-visible (UV-Vis) light, probes the electronic transitions within a compound. For transition metal complexes like those involving copper, two main types of electronic transitions are observed: d-d transitions and charge-transfer (CT) transitions. wikipedia.org

d-d transitions, which involve the excitation of an electron from one d-orbital to another, are relatively weak. wikipedia.org In contrast, charge-transfer transitions are much more intense. wikipedia.orglibretexts.org These transitions involve the movement of an electron between a molecular orbital that is primarily metal in character and one that is primarily ligand in character. wikipedia.org They can be classified as either ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT). wikipedia.org

In the case of copper(II) chloride complexes, the UV-Vis spectra can reveal the presence of different species in solution. nih.govresearchgate.net The position and intensity of the absorption bands are dependent on the coordination environment of the copper ion. For example, the absorption spectrum of aqueous CuCl₂ shows a broad, weak band in the visible range corresponding to the [Cu(H₂O)₆]²⁺ complex. researchgate.net As chloride ions replace water molecules in the coordination sphere, the absorption bands shift, reflecting the change in the electronic structure of the complex. nih.gov The study of these spectra at different temperatures and concentrations can provide thermodynamic data on complex formation. geologyscience.ru Charge-transfer bands are often solvatochromic, meaning their energy changes with the polarity of the solvent, which can help in their identification. libretexts.org

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group and Vibrational Mode Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FT-IR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range.

FT-IR spectroscopy is a valuable tool for identifying functional groups and characteristic vibrational modes in this compound and related corrosion products. nih.gov For example, the presence of hydroxyl (OH) groups in copper oxychlorides like paratacamite (Cu₂(OH)₃Cl) is indicated by stretching vibrations in the high wavenumber region (e.g., 3440-3304 cm⁻¹) and bending vibrations at lower wavenumbers (e.g., 987, 925, 861, 826 cm⁻¹). researchgate.net The spectra also show bands corresponding to Cu-O stretching and bending modes. researchgate.net

FT-IR can also be used to identify other compounds that may be present, such as calcium carbonate or calcium oxide, by their characteristic vibrational bands. For instance, calcium oxide exhibits a strong absorption band around 500 cm⁻¹ corresponding to the Ca-O bond vibration. nih.gov The technique can be used in situ to study the formation of corrosion films on metal surfaces. ampp.org However, surface roughness can affect the quality of the spectra obtained from metallic substrates. nih.gov

The table below lists some characteristic FT-IR absorption bands for relevant compounds.

Compound/Functional GroupCharacteristic FT-IR Bands (cm⁻¹)AssignmentReference(s)
Paratacamite (Cu₂(OH)₃Cl) 3440-3304O-H stretching researchgate.net
987, 925, 861, 826Cu-O-H bending researchgate.net
582, 516, 456, 411Cu-O bending researchgate.net
Calcium Oxide (CaO) ~500Ca-O bond vibration nih.gov
Cuprous Oxide (Cu₂O) ~616Cu-O linkages researchgate.net
Hydroxyl (O-H) ~3438O-H stretching on nanoparticle surface researchgate.net

Computational and Theoretical Approaches to Calcium Copper Chloride Oxide Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to examine the electronic structure of many-body systems. It is widely applied to predict various properties of solid-state materials. For systems related to calcium copper chloride oxide, DFT has been used to study the constituent binary oxides and chlorides, providing a foundation for understanding the more complex ternary or quaternary compound. researchgate.netrsc.orgsphinxsai.com

The electronic band structure of a material dictates its electrical and optical properties. DFT calculations are a standard approach for predicting whether a material is a metal, semiconductor, or insulator by determining the size of its band gap. uu.nlug.edu.gh Studies on the constituent oxides, such as copper(II) oxide (CuO) and calcium oxide (CaO), show that DFT, particularly with corrections like the Hubbard U (DFT+U), is essential for accurately predicting their semiconducting nature and band gap values. ug.edu.ghcardiff.ac.uk For instance, while standard DFT predicts CuO to be metallic, DFT+U correctly identifies it as an antiferromagnetic semiconductor. ug.edu.gh The band gap of CaO is known to be wide, characteristic of an insulator. anu.edu.auanu.edu.au

Table 1: Representative DFT-Calculated Band Gaps of Related Oxides This table presents typical values found in computational studies for the constituent or related oxides. The exact values can vary based on the specific functional and computational parameters used.

Compound DFT Method Calculated Band Gap (eV) Nature of Band Gap Reference
CuO DFT+U ~1.3 Indirect ug.edu.gh
Cu₂O HSE06 >2.0 Direct cardiff.ac.uk
CaO DFT (LDA) ~3.0 - 3.25 Direct anu.edu.au

Phonon dispersion relations, which describe the vibrational modes of a crystal's lattice, can also be calculated using DFT. dtu.dk These calculations are crucial for understanding a material's thermal properties, stability, and electron-phonon interactions. Studies on related copper compounds reveal distinct vibrational regions dominated by different atoms and can identify potential phonon gaps. dtu.dk For example, in copper diphosphide (CuP₂), calculations show low-frequency regions dominated by Cu-related vibrations and high-frequency regions attributed to P-related vibrations. dtu.dk

DFT calculations are instrumental in determining the structural stability of a compound by computing its total energy. By comparing the energies of various possible crystal structures, researchers can predict the most energetically favorable (and therefore most likely) atomic arrangement. sphinxsai.comnih.gov The thermodynamic stability of a compound can be assessed by calculating its formation energy. researchgate.net

Computational studies on related systems, such as copper chloride and copper oxide surfaces, use DFT to identify the most stable surface terminations under different environmental conditions. rsc.orgresearchgate.net For nanoclusters, binding energy calculations help determine the stability of different cluster sizes and shapes. sphinxsai.com For example, in studies of Al-substituted CuO nanoclusters, structures with higher binding energies are considered more stable. sphinxsai.com

Table 2: Example of Calculated Energies for Stability Analysis in Related Copper Systems This table provides examples of how DFT is used to calculate energies that inform the structural and thermodynamic stability of materials.

System Calculated Parameter Finding Reference
CuCl Surfaces Surface Free Energy Cl-terminated structures are more stable than Cu-terminated ones. rsc.org
CuO Nanoclusters Binding Energy Stability varies with the structure (ring, cube, sheet) and size of the nanocluster. sphinxsai.com
Cu Nanoparticles on MoS₂ Adsorption Energy The presence of sulfur vacancies in the MoS₂ monolayer enhances the adsorption energy of copper nanoparticles. nih.gov

Computational Modeling of Magnetic Interactions

The magnetic properties of materials containing transition metals like copper arise from the unpaired electrons in their d-orbitals. Computational models are essential for understanding the nature and strength of the magnetic interactions between these ions.

In materials with multiple magnetic ions, such as the Cu²⁺ ions in copper oxides, the magnetic moments can align in various ways (e.g., ferromagnetically or antiferromagnetically). DFT calculations can determine the ground-state magnetic ordering by comparing the total energies of these different magnetic configurations. ug.edu.ghcardiff.ac.uk From the energy differences between these states, it is possible to extract the magnetic exchange coupling parameters (often denoted J), which quantify the strength and sign (ferromagnetic vs. antiferromagnetic) of the interaction between neighboring magnetic centers.

Zeeman coupling refers to the interaction of an electron's magnetic moment with an external magnetic field, which causes a splitting of energy levels. nih.gov This effect is the fundamental principle behind spectroscopic techniques like Electron Paramagnetic Resonance (EPR). Computational modeling can simulate the Zeeman interaction to predict EPR spectra. researchgate.net This analysis provides values for the g-tensor and hyperfine coupling constants, which offer detailed information about the electronic structure and the local environment of the paramagnetic center, such as the Cu²⁺ ion. nih.gov

Thermodynamic Modeling of Reaction Systems

Thermodynamic modeling is used to predict phase stability, chemical reactions, and equilibrium conditions in multi-component systems as a function of temperature, pressure, and composition. For the Ca-Cu-Cl-O system, such models are vital for understanding the synthesis and decomposition processes of this compound.

A thermodynamic assessment of the related Ca-Cu-O system has been performed by reviewing experimental data and optimizing thermodynamic descriptions. researchgate.net Such models can be used to calculate phase diagrams, which map the stable phases under different conditions. researchgate.net For example, in the Ca-Cu-O system, models have described the stability of ternary oxides like Ca₂CuO₃ and CaCu₂O₃ and the behavior of the liquid phase. researchgate.net These computational tools allow for the prediction of reaction outcomes, such as the formation of copper oxides from precursors like copper chloride on a calcium carbonate template, and help to establish the conditions required for synthesizing a pure phase of a target compound. researchgate.netmdpi.com

Cheminformatics and Database Analysis (e.g., Materials Project, PubChem, ICSD)

The use of cheminformatics and computational materials science databases has become an indispensable tool for the investigation and prediction of the properties of complex inorganic compounds like this compound. These platforms aggregate vast amounts of data from theoretical calculations and experimental findings, allowing for high-throughput screening and in-depth analysis of material characteristics. Databases such as the Materials Project, PubChem, and the Inorganic Crystal Structure Database (ICSD) serve as central repositories for information on crystal structure, thermodynamic stability, electronic properties, and more.

For this compound systems, these databases provide crucial, computationally derived data that complements and guides experimental research. They offer a foundational understanding of various stoichiometries of this compound family, from their crystal lattice arrangements to their predicted electronic behavior. The data is particularly valuable for identifying stable phases, predicting synthetic accessibility, and screening for potentially interesting electronic or magnetic properties.

The Materials Project is a comprehensive open-access database that computes the properties of known and predicted materials using high-throughput density functional theory (DFT) calculations. For the this compound system, one of the key entries is for the compound Ca₃Cu₂O₄Cl₂, cataloged under the identifier mp-23095. materialsproject.org

The database provides a wealth of calculated information for this material. materialsproject.org Computationally, Ca₃Cu₂O₄Cl₂ is predicted to crystallize in the tetragonal I4/mmm space group. materialsproject.org The predicted formation energy is -2.313 eV/atom, suggesting that the compound is thermodynamically stable. materialsproject.org One of the notable electronic properties is a calculated band gap of 0.00 eV, which is consistent with experimental studies that characterize this material as a Mott insulator. materialsproject.orgiphy.ac.cn In such materials, strong electron-electron correlations lead to an insulating state, which is not captured by standard DFT band gap calculations.

Table 1: Computed Data for Ca₃Cu₂O₄Cl₂ from the Materials Project materialsproject.org

PropertyValue
Materials Project IDmp-23095
Chemical FormulaCa₃Cu₂O₄Cl₂
Space GroupI4/mmm (139)
Crystal SystemTetragonal
Formation Energy-2.313 eV/atom
Energy Above Hull0.010 eV/atom
Band Gap (DFT)0.00 eV
Density3.90 g/cm³
Volume325.89 ų

Note: The data in this table is based on calculations performed by the Materials Project.

The database also provides detailed crystallographic data, including lattice parameters and atomic positions, which are essential for understanding the material's structure-property relationships.

Table 2: Crystallographic Data for Ca₃Cu₂O₄Cl₂ (mp-23095) materialsproject.org

ParameterValue
Lattice Lengths
a3.88 Å
b3.88 Å
c21.68 Å
Lattice Angles
α90.00°
β90.00°
γ90.00°

Note: This data represents the conventional unit cell as computed by the Materials Project.

PubChem is a public repository of chemical information that contains data on small molecules and their biological activities. While it is more focused on organic and biologically relevant molecules, it also includes entries for inorganic compounds. For "this compound," PubChem lists a generic entry under CID 162420563. nih.gov

This entry does not specify a particular stoichiometry, and as such, the provided data is limited to general identifiers and computed properties for a basic formula unit of CaClCuO.

Table 3: Computed Properties for this compound (Generic) from PubChem nih.gov

PropertyValue
PubChem CID162420563
Molecular FormulaCaClCuO⁺
IUPAC Namecalcium;copper;oxygen(2-);chloride
CAS Number1336-15-8

Note: The data in this table corresponds to the generic entry for this compound in the PubChem database.

The Inorganic Crystal Structure Database (ICSD) is the world's largest database for fully identified inorganic crystal structures. psds.ac.ukfiz-karlsruhe.de It is a critical resource for crystallographic data obtained from experimental studies. The Materials Project entry for Ca₃Cu₂O₄Cl₂ (mp-23095) provides links to matching entries within the ICSD, indicating that the computationally predicted structure is based on experimentally determined crystal structures. materialsproject.orgmaterialsproject.org The ICSD contains detailed information on atomic coordinates, site occupation factors, and unit cell parameters, which have been refined from diffraction data. fiz-karlsruhe.dercsi.science This experimental validation is crucial for confirming the accuracy of the theoretical models used in databases like the Materials Project.

The synergy between these databases is essential for modern materials research. While the Materials Project provides a theoretical framework and predictive data for a vast number of compounds, the ICSD offers the experimental validation of these crystal structures. PubChem serves as a broad repository that can aid in the identification and cross-referencing of chemical substances. Together, these resources provide a powerful platform for the computational and theoretical analysis of complex materials such as this compound.

Applications and Functionalization Strategies in Materials Science and Catalysis

Catalytic Applications

Composites involving calcium and copper oxides are being investigated for their potential in environmental remediation, particularly in the treatment of contaminated water. These materials can help remove both heavy metal ions and organic pollutants.

The porous structure of materials like copper oxide supported on calcium carbonate templates provides a high surface area for the adsorption of heavy metal cations. nih.gov In one study, a copper oxide-coated Sorites (a marine-based calcium carbonate) structure demonstrated significant efficiency in removing lead (Pb²⁺) and cadmium (Cd²⁺) from solutions. nih.govmdpi.com The initial concentrations of Pb²⁺ and Cd²⁺ were reduced by 96% and 99.7%, respectively. nih.govmdpi.com The adsorption capacity of the active copper oxide component was calculated to be 78 mg/g for Pb²⁺ and 66 mg/g for Cd²⁺. nih.gov

Calcium-based materials, such as calcium alginate beads, have also shown an affinity for bivalent metal ions like copper (Cu²⁺). nih.gov The presence of calcium ions can influence the adsorption process. For instance, in some systems, an ion exchange between Ca²⁺ and Cu²⁺ is not the primary mechanism; instead, the deprotonation of phenolic groups on the adsorbent surface followed by the binding of Cu²⁺ is favored. nih.gov The use of calcium chloride has been shown to be effective in increasing water hardness, which can help in precipitating heavy metals. nih.govzumrut-int.com

Table 1: Heavy Metal Adsorption using Calcium and Copper-Based Materials

Adsorbent Material Target Heavy Metal Initial Concentration (ppm) Final Concentration (ppm) Removal Efficiency (%) Adsorption Capacity (mg/g) Reference
Sorites@CuO Lead (Pb²⁺) 122 4.8 96 78 nih.govmdpi.com
Sorites@CuO Cadmium (Cd²⁺) 98 0.21 99.7 66 nih.govmdpi.com
Calcium Alginate/Coffee Grounds Copper (Cu²⁺) 20 - - Varies with dose nih.gov

Note: Adsorption capacity and efficiency can vary based on experimental conditions such as pH, temperature, and adsorbent dosage.

Calcium and copper-based composites also show promise in the degradation of organic pollutants. A copper oxide-coated Sorites structure was able to degrade more than 98% of an organic dye molecule. nih.gov The mechanism often involves advanced oxidation processes, where the catalyst facilitates the generation of highly reactive species that break down the organic molecules. rsc.org

The Cu(II)-catalyzed Fenton-like reaction, for instance, is significantly enhanced by the presence of chloride ions, leading to the effective degradation of various organic contaminants at a neutral pH. nih.gov This system has been shown to effectively degrade compounds like carbamazepine (B1668303), propranolol, phenol, and caffeine. nih.gov The primary reactive species responsible for this degradation are believed to be cupryl (Cu(III)) species. nih.gov In one experiment, the degradation of carbamazepine was accelerated 28-fold in the presence of chloride ions. nih.gov

Furthermore, porous calcium copper titanate electrodes have been used for the degradation of paracetamol through electro-oxidation, activated by peroxymonosulfate. rsc.org This system achieved complete decomposition of paracetamol, demonstrating the synergistic effect between electrocatalysis and the copper-based catalyst. rsc.org

Table 2: Degradation of Organic Contaminants

Catalyst System Target Contaminant Key Findings Reference
Sorites@CuO Organic Dye >98% degradation nih.gov
Cu(II)/H₂O₂/Cl⁻ Carbamazepine 28-fold acceleration in degradation nih.gov
Cu(II)/H₂O₂/Cl⁻ Various organic contaminants Effective degradation of propranolol, phenol, acetaminophen, etc. nih.gov
Porous Calcium Copper Titanate Paracetamol 100% decomposition in 90 minutes with electro-oxidation rsc.org

Composites of copper oxides with materials like cerium oxide (CeO₂) are of interest for their catalytic and redox activities, particularly in CO oxidation. researchgate.net The synergy between copper and cerium oxides can enhance the reaction rate at the metal oxide interface through changes in the oxidation states of both metals. researchgate.net Similarly, copper(I) and copper(II) oxides supported on calcium ferrite (B1171679) (Ca₂Fe₂O₅) have been investigated as catalysts for CO oxidation. rsc.org

In the realm of reduction catalysis, copper oxide nanoparticles, often supported on other materials, are effective in the reduction of 4-nitrophenol (B140041) (4-NP) to the less toxic 4-aminophenol (B1666318) (4-AP). researchgate.net This reaction is a common model for evaluating catalytic performance. nih.gov Nanocomposites of copper oxide on soft calcite, derived from mussel shells, have demonstrated the ability to reduce 4-nitrophenol within 20 minutes. rsc.org The apparent rate constant for this reaction was found to be 0.0747 min⁻¹. rsc.org The support material, such as various metal oxides, plays a crucial role in preventing the agglomeration of copper nanoparticles and enhancing their catalytic activity. researchgate.net

Table 3: Catalytic Reduction of 4-Nitrophenol

Catalyst Reaction Time Apparent Rate Constant (k_app) Key Feature Reference
Copper Oxide on Soft Calcite 20 min 0.0747 min⁻¹ Utilizes biogenic calcium carbonate rsc.org
Copper Oxide on Soft Calcite (NaOH stabilized) 35 min 0.0549 min⁻¹ Slower reaction with stabilization rsc.org

Certain copper-based nanomaterials exhibit enzyme-like activities, earning them the name "nanozymes." nih.gov Copper oxide nanoparticles, for instance, have been shown to possess intrinsic peroxidase-like activity. researchgate.net This means they can catalyze the oxidation of peroxidase substrates in the presence of hydrogen peroxide (H₂O₂), similar to the natural enzyme horseradish peroxidase. researchgate.net Copper(II) ions themselves have also been found to have peroxidase-like catalytic activity. nih.gov

Furthermore, composites like copper(II) oxide nanospindles decorated with a calcium peroxide nanoshell (CuO@CaO₂ NSs) exhibit both peroxidase-like and catalase-like activities. acs.orgresearchgate.net The catalase-like function allows for the decomposition of H₂O₂ into oxygen, while the peroxidase-like activity can generate reactive oxygen species. acs.orgresearchgate.net These dual functions are driven by the Cu(I)/Cu(II) redox cycle, which can be activated by H₂O₂ generated from the calcium peroxide shell. acs.orgresearchgate.net

Table 4: Nanozyme Activities of Copper-Based Materials

Material Mimicked Enzyme Catalytic Action Reference
Copper(II) Oxide Nanoparticles Peroxidase Oxidation of peroxidase substrates with H₂O₂ researchgate.net
Copper(II) Ions Peroxidase Catalyzes H₂O₂-mediated oxidation nih.gov
CuO@CaO₂ NSs Peroxidase and Catalase Generates reactive oxygen species and decomposes H₂O₂ acs.orgresearchgate.net

Calcium and copper-containing compounds can also serve as supports or promoters for other catalytic systems. In industrial processes like the oxychlorination of ethene to produce vinyl chloride, copper(II) chloride (CuCl₂) is a key catalyst, often supported on materials like γ-alumina. rsc.org The addition of promoters can improve the stability and performance of these catalysts. rsc.org For instance, calcium doping of γ-Al₂O₃ has been used to create an efficient catalyst for the dehydrochlorination of 1,2-dichloroethane (B1671644) to vinyl chloride. rsc.org

The support material can significantly influence the catalytic performance by affecting the dispersion of the active phase and preventing its deactivation. acs.org For example, depositing copper nanoparticles on metal oxides like zirconia (ZrO₂), alumina (B75360) (Al₂O₃), silica (B1680970) (SiO₂), magnesium oxide (MgO), calcium oxide (CaO), and zinc oxide (ZnO) can prevent their agglomeration and enhance their catalytic activity in reactions like the reduction of 4-nitrophenol. researchgate.net

Environmental Remediation: Water Treatment and Pollutant Degradation

Advanced Electronic Materials

The unique electronic properties of copper oxides can be finely tuned through the incorporation of other elements, such as calcium, leading to the development of advanced materials for electronic applications.

Semiconductor Applications (e.g., Ca-doped Copper(I) Oxide in Heterojunction Solar Cells)

Copper(I) oxide (Cu₂O) is an intrinsic p-type semiconductor with a direct band gap energy that makes it a promising material for optoelectronic devices, including solar cells. mdpi.comhoujan.com.tw However, the efficiency of Cu₂O-based devices is often limited by its electrical properties. mdpi.com Doping Cu₂O with other elements is a key strategy to enhance its performance.

Recent research has demonstrated that doping copper oxide with calcium can significantly improve its electrical parameters for use in heterojunction solar cells. mdpi.comnih.gov In one study, calcium-doped copper oxide thin films were produced using a spray coating method. mdpi.com The introduction of calcium as a dopant was found to improve the electrical properties of the copper oxide layer. mdpi.comnih.gov An optimal calcium dopant concentration of 4 wt% was identified, which resulted in a decrease in resistivity. mdpi.com

The table below summarizes the effect of calcium doping on the properties of copper (I) oxide thin films. mdpi.com

PropertyPure Copper Oxide (REF:CuOx)4 wt% Ca-doped Copper Oxide (4Ca:CuOx)
Resistivity (ρ)21 Ωcm12 Ωcm
Band Gap Energy2.55 eV2.45 eV
Grain SizeSlightly larger8.82 nm
Solar Cell Efficiency0.30%2.38%
Open Circuit Voltage (Voc)100 mV276 mV
Short Circuit Current (Isc)0.22 mA0.98 mA

These findings indicate that Ca-doping can lead to the formation of low-resistivity copper (I) oxide, which is beneficial for solar cell applications. mdpi.com The improved electrical parameters translated to a notable increase in the efficiency of the fabricated heterojunction solar cells. mdpi.comnih.gov While the fill factor remained low, the study successfully demonstrated the potential of using calcium-doped copper oxide as an effective layer in p-n junctions for solar energy conversion. mdpi.com Further research aims to deposit these materials on n-type oxides to produce thin-film heterojunction solar cells. mdpi.com

Nanomaterials for Self-Propelled Systems (e.g., Nanomotors)

The development of autonomous nanoscale machines, or nanomotors, is a rapidly advancing field with potential applications in various areas. Recent studies have explored the use of copper oxide-based nanomaterials in creating self-propelled systems. acs.orgresearchgate.netacs.org

One innovative approach involves the creation of copper(II) oxide nanospindles (CuO NSs) decorated with a calcium peroxide (CaO₂) nanoshell. acs.orgresearchgate.netacs.org These composite nanostructures exhibit enzyme-like activities, including catalase (CAT)-like and peroxidase (POD)-like functions. acs.orgresearchgate.net The CaO₂ nanoshell reacts with water to produce hydrogen peroxide (H₂O₂), which is then decomposed by the CAT-like activity of the CuO NSs, generating oxygen gas. acs.orgresearchgate.net This oxygen generation provides the propulsive force for the nanomotor, allowing it to be self-propelled. acs.orgresearchgate.net

The key features of these CuO@CaO₂ nanomotors include:

Self-propulsion: The generation of oxygen from self-supplied H₂O₂ fuels the movement of the nanomotors. acs.orgresearchgate.net

Enzyme-like activity: The nanostructures exhibit both CAT-like and POD-like activities. acs.orgresearchgate.netacs.org

Redox cycling: The system is capable of Cu(I)/Cu(II) redox cycling. acs.org

This research demonstrates a sophisticated strategy for designing and fabricating autonomous nanomotors by combining the catalytic properties of copper oxide with the reactive nature of a calcium peroxide shell.

Role in Corrosion Science

The interaction between calcium ions and copper in chloride-rich environments is a critical area of study in corrosion science, with implications for the longevity of copper-based infrastructure, particularly in drinking water systems.

Understanding Corrosion Product Formation on Copper in Chloride-Rich Environments

In chloride-rich environments, the corrosion of copper is a complex process involving the formation of various corrosion products. mdpi.commdpi.com Initially, a layer of cuprite (B1143424) (Cu₂O) forms on the copper surface. mdpi.commdpi.com In the presence of chloride ions, this can be followed by the formation of copper chloride (CuCl), known as nantokite, and subsequently, basic copper chlorides like atacamite and its polymorphs. mdpi.comkoreascience.kr

Influence of Calcium Ions on Copper Corrosion Mechanisms

The presence of calcium ions (Ca²⁺) in water can have a multifaceted influence on the corrosion of copper, particularly in the presence of other ions like chloride and sulfate (B86663). rsc.orgrsc.org Studies have shown that the effect of calcium on copper corrosion is not straightforward and can either inhibit or promote corrosion depending on the specific conditions. rsc.orgrsc.org

In some instances, Ca²⁺ can slow down the corrosion caused by chloride ions by promoting the formation of a denser oxide film on the copper surface. rsc.org This protective film can inhibit the entry of aggressive chloride ions. rsc.org However, the by-product release rate may still increase. rsc.org

Conversely, in the presence of sulfate ions (SO₄²⁻), the addition of Ca²⁺ can promote copper corrosion. rsc.orgrsc.org Calcium ions can react with sulfate to form calcium sulfate (CaSO₄), which can disrupt the integrity of the protective passive film that would otherwise be formed by compounds like Cu₄(OH)₆SO₄. rsc.orgrsc.org This leads to a rougher surface and an increased corrosion rate. rsc.orgrsc.org

The table below summarizes the observed effects of Ca²⁺ on copper corrosion under different ionic conditions. rsc.org

ConditionEffect of Ca²⁺ on Corrosion RateCorrosion Product Morphology
Chloride (Cl⁻) onlySlows down corrosionDenser oxide film
Chloride (Cl⁻) and Sulfate (SO₄²⁻)Promotes corrosionRougher surface with granular products

These findings highlight the complex interplay between calcium ions and other dissolved species in determining the corrosion behavior of copper. Understanding these mechanisms is crucial for managing the corrosion of copper pipes (B44673) in drinking water distribution systems. rsc.orgrsc.org

Industrial Process Optimization

In various industrial applications, the chemical properties of copper compounds are harnessed for process optimization. The use of calcium chloride in conjunction with copper-containing materials is a notable example in the context of high-temperature processes.

One such application is in the chlorination roasting of industrial residues, such as pyrite (B73398) cinders, to remove valuable or unwanted metals. researchgate.net In this process, a chlorinating agent is used to convert metal oxides into volatile metal chlorides, which can then be separated. researchgate.netxinhaimining.com

Research has shown that a combination of ammonium (B1175870) chloride (NH₄Cl) and calcium chloride (CaCl₂) can be more effective than using a single chlorinating agent for removing metals like copper and zinc from pyrite cinders. researchgate.net NH₄Cl acts at lower temperatures, while CaCl₂ is effective at higher temperatures, thereby extending the reaction time for chlorination. researchgate.net

The optimization of this process involves carefully controlling parameters such as the ratio of chlorinating agents, roasting temperature, and time. researchgate.net For instance, one study found that a 2:3 ratio of NH₄Cl to CaCl₂, a roasting temperature of 1100 °C, and a duration of 60 minutes resulted in high volatilization rates for both zinc (99.9%) and copper (98.7%). researchgate.net Thermodynamic calculations have also indicated that the presence of silica (SiO₂) in the material plays a crucial role in the release of chlorine from calcium chloride. researchgate.net This highlights the intricate chemical interactions that must be understood and controlled for efficient industrial process optimization.

Leaching Processes of Copper Sulfides in Calcium Chloride Solutions

The use of calcium chloride (CaCl₂) in hydrometallurgical processes for extracting copper from its sulfide (B99878) ores has been investigated as an alternative to traditional smelting, particularly for complex and low-grade ores. The presence of chloride ions in the leaching solution plays a critical role in enhancing the dissolution of copper sulfide minerals, which are often passivated by a layer of elemental sulfur that forms during leaching.

In heap leaching applications, particularly for primary copper sulfides like chalcopyrite (CuFeS₂), pretreatment with calcium chloride and sulfuric acid has proven beneficial. mdpi.com This combination reacts to form calcium sulfate (gypsum), which improves the permeability of the ore heap, ensuring better solution flow and contact with the mineral particles. mdpi.com The calcium chloride also provides the necessary chloride medium to facilitate the copper sulfide leaching reactions. mdpi.com One study demonstrated that pretreating a primary copper sulfide ore resulted in an 85% copper dissolution in a reactor, compared to only 55% without pretreatment. mdpi.com

A specific process developed by the Bureau of Mines for an arsenical copper-cobalt sulfide concentrate involved leaching in a CaCl₂ solution with calcium carbonate (CaCO₃) at 115 °C under oxygen pressure. cdc.gov This method successfully extracted over 97% of the copper and 98% of the cobalt, while immobilizing nearly all of the arsenic and iron in the solid residue. cdc.gov

Table 1: Parameters in Copper Sulfide Leaching with Calcium Chloride Solutions

ParameterCondition / ObservationResearch FocusSource(s)
Primary Reagent Calcium Chloride (CaCl₂)Provides chloride ions to prevent passivation and improve heap permeability. researchgate.netmdpi.com
Mineral Type Copper(I) Sulfide (Cu₂S), Chalcopyrite (CuFeS₂)Effective on both secondary and primary copper sulfides. researchgate.netmdpi.com
Temperature Ambient to 115 °CHigher temperatures generally increase the rate of copper extraction. researchgate.netcdc.gov
Oxidant Gaseous Oxygen (O₂)Essential for the oxidation and dissolution of sulfide minerals. researchgate.netcdc.gov
Key Mechanism Disruption of Passivating Sulfur LayerChloride ions promote the formation of porous, crystalline sulfur, enhancing leaching kinetics. researchgate.net
Extraction Efficiency Up to 97%High extraction rates are achievable under optimized conditions of temperature, pressure, and reagent concentration. cdc.gov

Selective Extraction of Precious Metals from Electronic Waste

The recovery of precious metals such as gold (Au), silver (Ag), and palladium (Pd) from waste electrical and electronic equipment (WEEE) is of significant economic and environmental interest. Chloride-based hydrometallurgical systems, often utilizing calcium chloride, have emerged as a promising method for this purpose. These systems can offer high selectivity and operate under less harsh conditions than traditional recovery methods like pyrometallurgy or cyanidation.

One innovative approach uses a polar aprotic solvent, dimethylformamide (DMF), with calcium chloride (CaCl₂) as the chloride source and copper(II) chloride (CuCl₂) as the oxidizing agent. nih.gov In this system, both CaCl₂ and CuCl₂ provide the chloride ions necessary to form stable precious metal-chloride complexes. nih.gov The DMF solvent plays a crucial role by complexing with the metal ions and coordination ions, which lowers the redox potentials required for leaching. nih.gov Under optimized conditions, this process can achieve leaching and precipitation rates of over 98% for gold, silver, and palladium from e-waste. nih.gov A key aspect of the mechanism is the reduction of Cu(II) to Cu(I) within the DMF system, which shifts the chemical equilibrium to favor the dissolution of the precious metals. nih.gov

Another advanced method involves the use of deep eutectic solvents (DESs), which are mixtures of a hydrogen bond acceptor and a hydrogen bond donor. A DES formed from calcium chloride hexahydrate (CaCl₂·6H₂O) and ethylene (B1197577) glycol has been used for metal extraction from printed circuit boards (PCBs). rsc.orgresearchgate.net In this system, CuCl₂ acts as an oxidizing agent to selectively dissolve copper, which allows for the subsequent recovery of less reactive metals like gold and nickel by simple filtration. rsc.org The efficiency of this process can be dramatically increased through the application of high-power ultrasound, which prevents passivation and enhances the dissolution rate by a factor of up to 10,000 compared to silent conditions. researchgate.net

Table 2: E-Waste Leaching Systems Utilizing Calcium Chloride

System ComponentDescriptionTarget MetalsEfficiencySource(s)
Solvent System Dimethylformamide (DMF)Au, Ag, Pd>98% nih.gov
Chloride Source Calcium Chloride (CaCl₂)Au, Ag, Pd>98% nih.gov
Oxidizing Agent Copper(II) Chloride (CuCl₂)Au, Ag, Pd>98% nih.gov
Solvent System Deep Eutectic Solvent (CaCl₂·6H₂O + Ethylene Glycol)Cu, Au, NiHigh rsc.orgresearchgate.net
Oxidizing Agent Copper(II) Chloride (CuCl₂)Cu, Au, NiHigh rsc.orgresearchgate.net
Enhancement High-Power UltrasoundCu10,000x faster dissolution researchgate.net

Degradation Mechanisms and Environmental Interactions

Formation of Corrosion By-products and Their Characterization

The degradation of copper-based materials in chloride-rich environments leads to the formation of a variety of corrosion by-products. Initially, a layer of cuprous oxide (Cu₂O) typically forms on the copper surface. mdpi.compolimi.itmdpi.comampp.org In the presence of chloride ions, this oxide layer can be penetrated, leading to the formation of copper(I) chloride (CuCl), also known as nantokite. mdpi.compolimi.itresearchgate.net This compound is often a precursor to more complex and stable basic copper chlorides. mdpi.comcore.ac.uk

The interaction of copper with its environment results in a patina, which is a layer of corrosion products. diva-portal.org In marine or chloride-rich atmospheres, this patina is often composed of an inner layer of Cu₂O and an outer layer of basic copper chlorides like atacamite or paratacamite (Cu₂(OH)₃Cl). polimi.itmdpi.com The presence of calcium ions can further influence the composition of these by-products. Studies have shown that calcium can react with other ions present, such as sulfates, to form compounds like calcium sulfate (B86663) (CaSO₄), which can affect the integrity of the protective film on the copper surface. rsc.orgrsc.orgnih.gov

Characterization of these corrosion products is typically performed using a suite of analytical techniques. Scanning Electron Microscopy (SEM) is used to observe the surface morphology of the corroded material, revealing details about the texture and structure of the corrosion product layer. mdpi.comrsc.orgnih.gov Energy Dispersive X-ray Spectroscopy (EDS) provides elemental analysis of the surface, identifying the constituent elements of the corrosion by-products. nih.govrsc.orgsrce.hr X-ray Photoelectron Spectroscopy (XPS) and X-ray Diffraction (XRD) are employed for the chemical state and phase identification of the compounds present in the patina, respectively. core.ac.uknih.govrsc.org Electrochemical methods, such as Electrochemical Impedance Spectroscopy (EIS) and potentiodynamic polarization, are used to study the corrosion rates and mechanisms. mdpi.comrsc.orgsrce.hrsrce.hr

Table 1: Common Corrosion By-products of Copper in Chloride Environments and Characterization Techniques

Corrosion By-productChemical FormulaCommon Characterization Techniques
Cuprous OxideCu₂OXRD, XPS, SEM, Raman Spectroscopy mdpi.compolimi.itmdpi.comampp.orgcore.ac.uk
Cupric OxideCuOXRD, XPS, SEM mdpi.comampp.org
NantokiteCuClXRD, Raman Spectroscopy mdpi.compolimi.itresearchgate.net
Atacamite/ParatacamiteCu₂(OH)₃ClXRD, Raman Spectroscopy polimi.itmdpi.comcore.ac.uk
Calcium SulfateCaSO₄EDS rsc.orgrsc.orgnih.gov

Influence of Environmental Factors on Degradation Rates

The rate at which calcium copper chloride oxide and related copper compounds degrade is significantly influenced by various environmental factors, most notably chloride concentration and pH.

Chloride Concentration: An increase in chloride ion concentration generally accelerates the corrosion of copper and its alloys. mdpi.comsrce.hr Chloride ions can penetrate the passive oxide film that typically protects the copper surface, leading to localized corrosion, often in the form of pitting. researchgate.net High concentrations of chloride ions promote the formation of soluble copper chloride complexes, which can enhance the dissolution of the metal. mdpi.commdpi.com The presence of chloride ions can also increase the electrochemical activity at the copper surface, further elevating the corrosion rate. nih.govrsc.org However, the effect can be complex, as the formation of a dense layer of copper chloride products can sometimes inhibit further corrosion. rsc.orgrsc.org

pH: The pH of the surrounding environment plays a crucial role in the stability and degradation of copper compounds. In acidic conditions (low pH), the protective oxide films on copper are less stable and can dissolve, leading to increased corrosion. srce.hruz.zgora.pl Conversely, in more alkaline conditions (higher pH), a passive layer of copper oxides can form, which generally offers better protection against corrosion. researchgate.netoup.com However, extremely high pH values can also lead to increased solubility of some copper compounds. uz.zgora.plnih.gov The formation of specific corrosion products is also pH-dependent; for instance, basic copper chlorides like atacamite are more stable in near-neutral to slightly alkaline conditions. The stability of norbixin, a related compound, has been shown to decrease as the pH is lowered from 11.5 to 6.0. oup.com

Table 2: Influence of Environmental Factors on Copper Degradation

Environmental FactorEffect on Degradation RateMechanism
Increasing Chloride Concentration Generally increasesPenetrates passive oxide layer, forms soluble copper chloride complexes, increases electrochemical activity. mdpi.comnih.govrsc.orgsrce.hrresearchgate.net
Decreasing pH (more acidic) Generally increasesDestabilizes and dissolves protective oxide films. srce.hruz.zgora.pl
Increasing pH (more alkaline) Generally decreases (within a certain range)Promotes the formation of a stable, protective passive oxide layer. researchgate.netoup.com

Autocatalytic Reactions in Degradation Processes

Autocatalysis is a process where a product of a reaction acts as a catalyst for that same reaction. In the context of copper degradation, certain reaction pathways can exhibit autocatalytic behavior, leading to an acceleration of the corrosion process over time.

A key example of an autocatalytic cycle in copper corrosion in chloride environments involves the formation and subsequent reaction of copper(I) chloride (CuCl). researchgate.net The initial corrosion of copper in the presence of chloride ions forms CuCl. This CuCl can then react with water (hydrolysis) to form cuprous oxide (Cu₂O) and hydrochloric acid (HCl). researchgate.net The newly formed HCl is highly corrosive and can attack the underlying copper, producing more CuCl. This cyclic process, where a product (HCl) accelerates the consumption of the reactant (copper), is a form of autocatalysis. researchgate.net This can lead to a rapid and localized form of corrosion often referred to as "bronze disease". researchgate.net

The kinetics of such autocatalytic reactions often show a characteristic sigmoidal curve, with an initial slow induction period followed by a rapid acceleration of the reaction rate. boku.ac.atcdnsciencepub.com The study of these reactions is crucial for understanding and predicting the long-term stability of copper-based materials, including those containing this compound. The copper-catalyzed azide-alkyne cycloaddition is another example of an autocatalytic reaction involving copper. rsc.org

Future Research Directions and Interdisciplinary Opportunities

Exploration of Novel Stoichiometries and Polymorphs within the System

The discovery of new materials often begins with the exploration of novel stoichiometries and polymorphic structures. nih.gov Within the calcium-copper-chlorine-oxygen system, a vast compositional space remains uncharted. Future research will focus on synthesizing and characterizing new compounds with varying ratios of the constituent elements. This exploration could lead to the discovery of materials with unique crystal structures and, consequently, novel physical and chemical properties.

The investigation of polymorphs—different crystalline forms of the same compound—is another critical avenue. google.com Polymorphism can significantly influence a material's properties, such as its electronic conductivity, magnetic behavior, and catalytic activity. acs.org For instance, different polymorphs of anhydrous calcium acetate (B1210297) have been identified, each with a distinct crystal structure. acs.org A systematic study of the thermodynamic and kinetic factors that govern the formation of different polymorphs of calcium copper chloride oxide could enable the selective synthesis of phases with desired characteristics. Researchers are also exploring the incorporation of other ions, which can lead to the formation of new structures and phases. acs.org

Development of Advanced In-Situ Characterization Techniques

To gain a deeper understanding of the formation, transformation, and functionality of this compound materials, the development and application of advanced in-situ characterization techniques are paramount. These methods allow for the real-time observation of materials under reaction conditions, providing invaluable insights into their dynamic behavior. mdpi.com

Techniques such as in-situ X-ray diffraction (XRD) and in-situ X-ray absorption spectroscopy (XAS) can track structural changes and the evolution of the local atomic and electronic structure during synthesis or catalytic processes. mdpi.com For example, in-situ XRD can monitor the crystallization and phase transformations of materials in real-time. mdpi.com Similarly, in-situ Fourier-transform infrared (FTIR) spectroscopy can provide information about the vibrational modes of molecules and the chemical bonds within a material, offering insights into reaction mechanisms. researchgate.netchinesechemsoc.org Operando Raman spectroscopy is another powerful tool for studying the structural changes of catalysts during electrochemical reactions. nih.gov

The data gathered from these advanced techniques will be instrumental in elucidating reaction pathways, identifying transient intermediates, and understanding the structure-property relationships in this compound systems. This knowledge is crucial for the rational design of materials with enhanced performance.

Integration of Machine Learning and AI for Materials Discovery and Design

The integration of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize materials science by accelerating the discovery and design of new materials. nih.gov By analyzing large datasets of known materials and their properties, ML models can predict the existence and properties of new compounds, significantly narrowing down the experimental search space. nih.govacs.org

In the context of this compound, ML algorithms can be trained on existing experimental and computational data to predict stable stoichiometries and polymorphs. aps.org These models can also help identify promising candidate materials for specific applications by predicting their electronic, magnetic, and catalytic properties. For example, researchers have used machine learning to identify new proton-conducting oxides by analyzing the properties of different base materials and dopants. labmanager.com The use of crystal graph convolutional neural networks has also shown promise in accurately predicting material properties. nih.gov This data-driven approach, combined with high-throughput computational screening and experimental validation, will dramatically accelerate the pace of materials discovery in this and other complex oxide systems.

Scalable and Environmentally Sustainable Synthesis Approaches

As the demand for advanced materials grows, the development of scalable and environmentally friendly synthesis methods becomes increasingly important. Traditional solid-state synthesis often requires high temperatures and long reaction times, leading to high energy consumption. Future research will focus on developing more sustainable and cost-effective routes to produce this compound materials.

Solution-based methods, such as sol-gel and precipitation techniques, offer advantages in terms of lower synthesis temperatures, better control over particle size and morphology, and potential for scalability. mdpi.comrsc.org For instance, a facile method has been demonstrated for forming porous CuO structures using a two-step reaction involving a copper salt and a calcium carbonate template. mdpi.com Green synthesis approaches, which utilize non-toxic and renewable resources, are also gaining traction. ajgreenchem.com The use of natural templates and precursors can lead to the formation of unique nanostructures with desirable properties. semanticscholar.org For example, eco-friendly methods have been developed for synthesizing CuO nanostructures using egg white albumin and plant extracts. mdpi.com

Furthermore, exploring non-chloride precursors could circumvent potential issues associated with chlorine in certain applications and synthesis methods. mdpi.com The development of such "non-chlorine in situ" preparation methods could open up new possibilities for creating calcium copper-based hybrid materials. semanticscholar.orgmdpi.com

Exploiting Synergistic Effects in Hybrid Materials Systems

The creation of hybrid materials, where this compound is combined with other materials, offers a promising avenue for enhancing performance and introducing new functionalities. The goal is to achieve a synergistic effect where the properties of the composite material are superior to those of its individual components. mdpi.com

For example, combining this compound with conductive polymers or carbon-based materials could improve its electrical conductivity for applications in energy storage or catalysis. chinesechemsoc.org The incorporation of this compound into a polymer matrix, such as linear low-density polyethylene (B3416737) (LLDPE), has been explored to create antibacterial hybrid composites. mdpi.com Similarly, creating composites with other metal oxides, such as zinc oxide, can lead to enhanced antimicrobial properties due to synergistic effects between the different components. rsc.org The development of hybrid materials also aims to improve the functionality of materials by creating interactions between different phases. semanticscholar.org

Research in this area will involve the design and synthesis of novel hybrid architectures, such as core-shell nanoparticles, nanocomposites, and hierarchical structures. acs.org A thorough understanding of the interfacial interactions between the different components will be crucial for optimizing the performance of these hybrid systems.

Q & A

Basic Research Questions

Q. What synthesis methodologies are recommended for producing high-purity Calcium Copper Chloride Oxide (CaCuClO), and how can experimental reproducibility be ensured?

  • Methodological Answer : Solid-state synthesis and hydrothermal methods are commonly employed. For solid-state reactions, stoichiometric mixtures of CaCO₃, CuO, and CaCl₂ should be calcined at 600–800°C under inert atmospheres to prevent oxidation or chloride loss . Reproducibility requires precise control of heating rates (±2°C/min) and dwell times (±5% variance), as per standardized protocols for ternary oxide systems . Hydrothermal synthesis (200–250°C, 12–48 hrs) using autoclaves with Teflon liners can yield nanoscale crystallites, but pH must be maintained at 8–10 using NH₄OH to avoid Cu²⁺ reduction .

Q. Which characterization techniques are essential for verifying the crystal structure and phase purity of CaCuClO?

  • Methodological Answer :

  • X-ray Diffraction (XRD) : Use Rietveld refinement to confirm lattice parameters (e.g., orthorhombic vs. tetragonal symmetry) and detect secondary phases (e.g., CuO or CaCl₂ impurities) .
  • Scanning Electron Microscopy (SEM) with EDS : Map elemental distribution (Ca:Cu:Cl:O) to ensure homogeneity and rule out segregation (e.g., Cl-rich domains) .
  • X-ray Photoelectron Spectroscopy (XPS) : Validate oxidation states (e.g., Cu²⁺ vs. Cu⁺) and detect surface hydroxides or carbonates .

Q. How can researchers standardize protocols for measuring the electrical conductivity of CaCuClO?

  • Methodological Answer : Use four-point probe measurements under controlled humidity (<10% RH) to minimize hydration effects. Calibrate equipment with reference materials (e.g., Ag or graphite standards) and report conductivity in S/cm with error margins (±5%). For thin films, account for substrate contributions by subtracting baseline impedance data .

Advanced Research Questions

Q. How can contradictory reports on the catalytic activity of CaCuClO in CO₂ reduction be systematically addressed?

  • Methodological Answer : Discrepancies often arise from variations in surface defects or chloride mobility. Perform in situ Raman spectroscopy during catalysis to monitor active sites (e.g., Cu-Cl-O bonding changes) . Compare turnover frequencies (TOF) normalized to surface Cu sites (quantified via H₂-TPR) to isolate intrinsic activity from morphological effects . Additionally, use isotopic labeling (¹³CO₂) to track reaction pathways and identify intermediate species .

Q. What computational approaches are effective for modeling the electronic structure and thermodynamic stability of CaCuClO?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize crystal structures using hybrid functionals (e.g., HSE06) to account for strong electron correlations in Cu 3d orbitals . Calculate formation energies (ΔG_f) under varying Cl/O partial pressures to predict phase stability .
  • Ab Initio Molecular Dynamics (AIMD) : Simulate chloride ion mobility pathways at 300–500 K to assess suitability for solid electrolyte applications .

Q. How do interfacial interactions between CaCuClO and substrates (e.g., TiO₂) influence its photocatalytic performance?

  • Methodological Answer : Conduct heterojunction studies using:

  • Ultraviolet Photoelectron Spectroscopy (UPS) : Determine band alignment and charge transfer barriers .
  • Transient Absorption Spectroscopy : Measure electron-hole recombination lifetimes (τ ≈ 1–10 ns) to quantify efficiency losses . Optimize interface engineering by depositing CaCuClO via pulsed laser deposition (PLD) with lattice-mismatch tolerance <2% .

Data Analysis and Conflict Resolution

Q. What strategies resolve inconsistencies in reported magnetic properties of CaCuClO?

  • Methodological Answer : Magnetic susceptibility (χ) variations may stem from oxygen non-stoichiometry. Perform thermogravimetric analysis (TGA) under Ar/O₂ mixtures to correlate χ with oxygen content . Use neutron diffraction to refine magnetic moments and identify antiferromagnetic vs. ferromagnetic ordering .

Q. How should researchers address discrepancies in thermal expansion coefficients (TEC) of CaCuClO?

  • Methodological Answer : TEC anisotropy (~5–10 ×10⁻⁶/K) depends on crystallographic direction. Use high-temperature XRD (HT-XRD) up to 800°C to measure lattice parameter changes along a, b, and c axes . Normalize data to reference materials (e.g., Al₂O₃) and report directional TEC with ±0.5 ×10⁻⁶/K uncertainty .

Methodological Best Practices

  • Experimental Design : Always include control samples (e.g., CaCl₂-CuO physical mixtures) to distinguish intrinsic properties from artifacts .
  • Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw XRD/EDS datasets in repositories like Zenodo or Figshare .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.